

Application Notes and Protocols: B35 Neuroblastoma Cell Line Response to LCB 03-0110

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Compound of Interest

Compound Name: LCB 03-0110

Cat. No.: B608496

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The B35 neuroblastoma cell line, derived from a rat central nervous system tumor, is a valuable in vitro model for neurobiological research.^{[1][2]} These cells exhibit neuronal characteristics and can be induced to differentiate, making them suitable for studying signaling pathways involved in neuronal development, axonal outgrowth, and cell motility.^{[1][2][3]} **LCB 03-0110** is a potent, multi-kinase inhibitor targeting the discoidin domain receptor (DDR) family, c-Src family kinases, spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (Btk).^{[4][5]} This document provides detailed protocols for studying the effects of **LCB 03-0110** on the B35 neuroblastoma cell line, with a focus on its inhibitory action on DDR1 and DDR2 phosphorylation.

Data Presentation

Table 1: Kinase Inhibition Profile of **LCB 03-0110**

Target Kinase	IC50 (nM)
c-Src	1.3
DDR2	Potent inhibitor
BTK	Potent inhibitor
Syk	Potent inhibitor

Note: This table is based on the characterization of **LCB 03-0110** as a potent inhibitor of these kinases.[5] Specific IC50 values for DDR2, BTK, and Syk in biochemical assays are not detailed in the provided search results but the compound is described as a potent inhibitor.

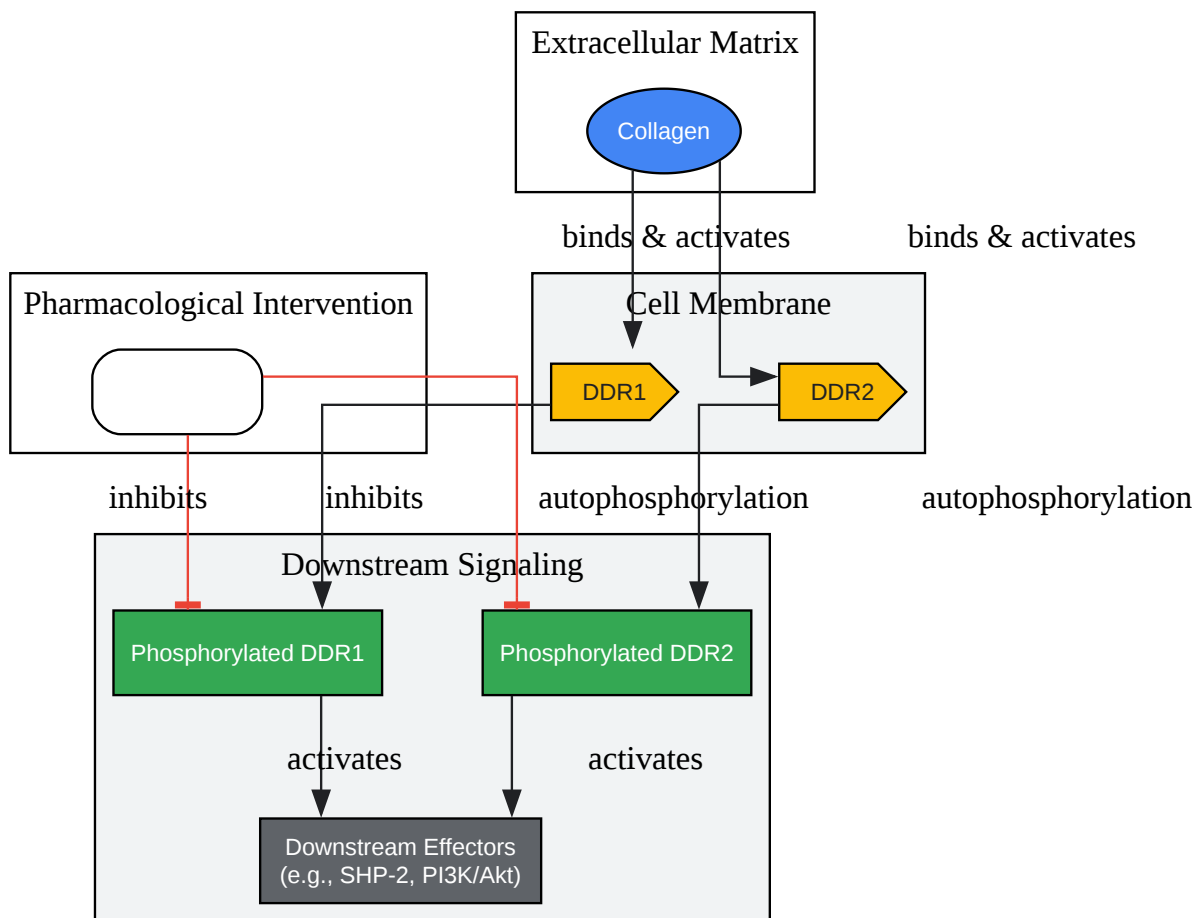
Table 2: Effect of **LCB 03-0110** on DDR1 and DDR2 Phosphorylation in B35 Cells

Treatment Group	pDDR1 Level (Normalized to Actin)	pDDR2 Level (Normalized to Actin)
B35 + Collagen (Control)	High	High
B35 + Collagen + LCB 03-0110 (10 μ M)	Significantly Reduced	Significantly Reduced
B35 + Collagen + LCB 03-0110 (100 μ M)	Robustly Dephosphorylated	Robustly Dephosphorylated

This table summarizes the findings that a range of 10-100 μ M of **LCB 03-0110** robustly dephosphorylates DDR1 and DDR2 in B35 rat neuroblastoma cells that have been stimulated with collagen.[6][7]

Signaling Pathways

The signaling pathway affected by **LCB 03-0110** in B35 neuroblastoma cells, particularly in the context of collagen stimulation, involves the inhibition of Discoidin Domain Receptors (DDRs).



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Caption: **LCB 03-0110** inhibits collagen-induced DDR1/2 phosphorylation.

Experimental Protocols

1. B35 Cell Culture and Maintenance

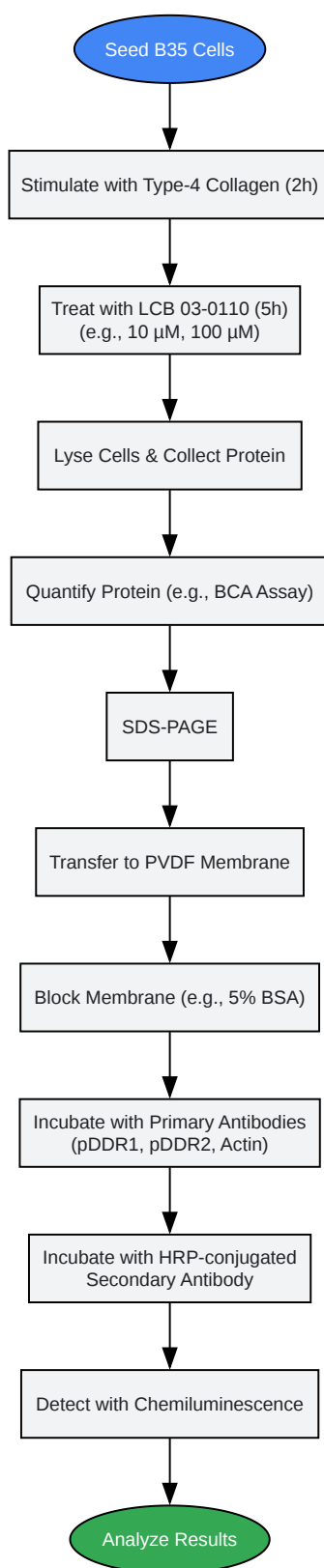
This protocol describes the standard procedure for culturing the B35 neuroblastoma cell line.

- Materials:
 - B35 neuroblastoma cell line (e.g., ATCC CRL-2754)

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates
- Humidified incubator (37°C, 5% CO₂)
- Protocol:
 - Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture B35 cells in T-75 flasks with the complete growth medium.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂.
 - For subculturing, aspirate the medium and wash the cells with PBS.
 - Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
 - Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh medium and plate at the desired density.

2. Western Blot Analysis of DDR1/DDR2 Phosphorylation

This protocol is for assessing the inhibitory effect of **LCB 03-0110** on collagen-induced DDR1 and DDR2 phosphorylation in B35 cells.^{[6][7]}



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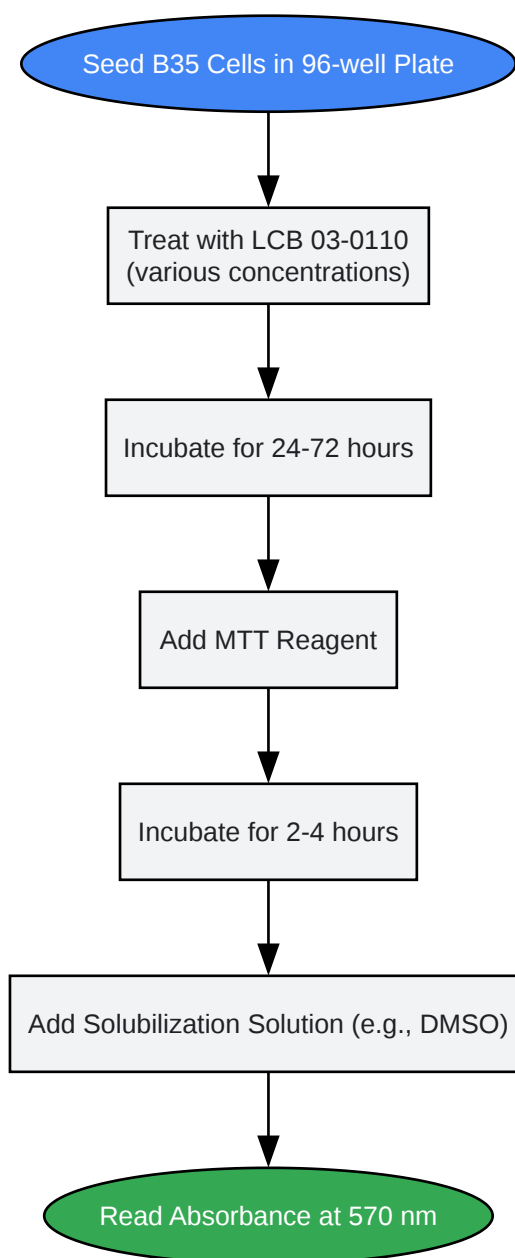
Caption: Workflow for Western Blot analysis of pDDR1/2.

- Materials:
 - Cultured B35 cells
 - Type-4 Collagen
 - **LCB 03-0110**
 - RIPA buffer with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - SDS-PAGE gels and running buffer
 - PVDF membrane
 - Blocking buffer (e.g., 5% BSA in TBST)
 - Primary antibodies: anti-pDDR1, anti-pDDR2, anti-Actin
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Protocol:
 - Seed B35 cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 4-6 hours if necessary.
 - Stimulate the cells with type-4 collagen for 2 hours.
 - Treat the cells with desired concentrations of **LCB 03-0110** (e.g., 10 μ M, 100 μ M) or vehicle (DMSO) for 5 hours.
 - Wash cells with cold PBS and lyse with RIPA buffer.
 - Determine protein concentration using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to the loading control (Actin).

3. Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of **LCB 03-0110** on B35 cells.



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Caption: Workflow for assessing cell viability using MTT assay.

- Materials:
 - Cultured B35 cells
 - **LCB 03-0110**

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader
- Protocol:
 - Seed B35 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
 - Allow cells to adhere overnight.
 - Treat cells with a range of concentrations of **LCB 03-0110** and a vehicle control.
 - Incubate for the desired time period (e.g., 24, 48, 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Remove the medium and add solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

LCB 03-0110 demonstrates clear activity in the B35 neuroblastoma cell line by inhibiting the collagen-induced phosphorylation of DDR1 and DDR2.[6][7] The provided protocols offer a framework for researchers to further investigate the downstream effects of this inhibition on cell signaling, viability, and other relevant cellular processes in the context of neuroblastoma. The B35 cell line serves as an effective and easily manageable model for such studies.[2]

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